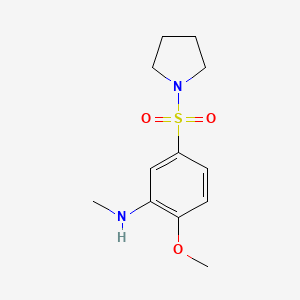

![molecular formula C12H14N4O3S3 B4749543 ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4749543.png)

ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a thiazole ring, and a thiadiazole ring . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . These heterocyclic rings are often found in biologically active compounds.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and thiadiazole rings, as well as the ethyl and methyl groups. The sulfur and nitrogen atoms in the rings could potentially act as nucleophiles in certain reactions .Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are essential heterocyclic systems found in natural products and drugs. The ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate moiety contains an indole-like structure. Researchers have explored its potential as a building block for synthesizing indole derivatives, which play a crucial role in cell biology. These derivatives exhibit various biologically vital properties, making them attractive for cancer treatment, antimicrobial agents, and other therapeutic applications .

Fluorescent Probes

Certain derivatives of this compound have been employed as fluorescent probes. These probes find applications in bioimaging, cellular studies, and diagnostics. Their unique fluorescence properties make them valuable tools for visualizing biological processes and detecting specific molecules within cells .

Polymer Chemistry

The ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate scaffold has been utilized in polymer chemistry. It contributes to the synthesis of network polymers with improved thermal resistance and physical properties. Researchers have explored its use as a cross-linker for epoxy resins and as a curing agent for polysiloxane episulfide resins (PSER) .

Anti-Epileptic Agents

The broader class of 1,3,4-thiadiazole derivatives, which includes our compound, has demonstrated diverse biological activities. Among these, antiepileptic properties stand out. Researchers have investigated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. Notably, drugs like butazolamide and acetazolamide belong to this class .

Anticancer Potential

While direct studies on the anticancer effects of our specific compound are limited, its structural features suggest potential. Researchers continue to explore the broader class of thiadiazole derivatives for their cytotoxic and antiproliferative activities against cancer cells. Further investigations are needed to validate its efficacy .

Anti-Inflammatory and Antioxidant Properties

Thiadiazole derivatives have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways and scavenge free radicals makes them interesting candidates for managing inflammatory disorders. Although specific studies on our compound are scarce, its structural resemblance to known anti-inflammatory agents warrants further investigation .

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole rings have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities, among others .

Mode of Action

It is known that thiazole derivatives can interact with biological targets through various mechanisms, depending on their chemical structure . The presence of the thiazole ring might contribute to the compound’s ability to form stable complexes with its targets, potentially altering their function .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

ethyl 4-methyl-2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S3/c1-4-19-10(18)9-6(2)13-11(22-9)14-8(17)5-20-12-16-15-7(3)21-12/h4-5H2,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFFKOICRHAVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(S2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4749467.png)

![methyl 3-[(2,4-dichlorobenzyl)thio]propanoate](/img/structure/B4749478.png)

![3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4749485.png)

![(2-{[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4749490.png)

![2-(allylthio)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4749497.png)

![methyl 4-({[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4749498.png)

![N-(3,4-difluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4749511.png)

![2,6-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B4749518.png)

![3-methyl-N-[({2-[(2-thienylsulfonyl)amino]phenyl}amino)carbonothioyl]butanamide](/img/structure/B4749522.png)

![1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4749536.png)

![[5-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4749547.png)

![methyl 4-[(4-iodophenoxy)methyl]benzoate](/img/structure/B4749563.png)